molecular formula C7H5ClIN3 B1469527 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1152475-62-1

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1469527
CAS No.: 1152475-62-1
M. Wt: 293.49 g/mol
InChI Key: ZSWFSJYDYCROCL-UHFFFAOYSA-N
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Description

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 1152475-62-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C7H5N3ClI
  • Molecular Weight : 293.49 g/mol
  • PubChem CID : 71307740

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, primarily through interactions with key enzymes and pathways involved in cancer progression and cell cycle regulation.

Inhibition of Kinases

A notable study highlights the compound's potential as an inhibitor of several receptor tyrosine kinases (RTKs) including EGFR, Her2, and VEGFR2. The compound demonstrated significant inhibition with IC50 values comparable to established inhibitors like sunitinib. For instance, in vitro assays showed IC50 values ranging from 40 to 204 nM against these targets .

Biological Activity Data

Target IC50 (nM) Comparison
EGFR204Comparable to sunitinib
Her2120Comparable to sunitinib
VEGFR280Comparable to sunitinib

Case Studies and Research Findings

  • Cytotoxic Effects on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of this compound against various cancer cell lines such as HepG2, HeLa, and MDA-MB-231. The compound exhibited IC50 values ranging from 29 to 59 µM across these cell lines, indicating substantial cytotoxicity .
  • Mechanistic Insights
    • Mechanistic studies revealed that treatment with this compound induced apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2). This suggests a robust mechanism for triggering programmed cell death, which is crucial for cancer therapy .
  • In Silico Studies
    • Molecular docking studies indicated that the compound binds effectively to the ATP-binding sites of target kinases, similar to known inhibitors. This binding affinity underscores its potential as a lead compound for further development in targeted cancer therapies .

Properties

IUPAC Name

2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWFSJYDYCROCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC(=NC=C21)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745416
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152475-62-1
Record name 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine (1 g, 3.57 mmol, 1.0 eq.) and NaOH (0.430 mg, 10.73 mmol, 3.0 eq.) in DCM (28 ml) was added iodomethane (0.66 g, 4.6 mmol, 1.3 eq.) and tetrabutylammonium bromide (0.116 g, 0.36 mmol, 0.1 eq.). The reaction mixture was stirred at room temperature overnight. Water was poured in and the aqueous layer extracted with ethyl acetate (2 times). The combined organic layers were then dried over Na2SO4. After filtration and evaporation the yellow residue was triturated with a mixture of ethyl acetate/petroleum spirit (1:2) to give the product as a white solid (0.73 g, 70%). 1H NMR (DMSO, 300 MHz): 8.99 (s, 1H), 8.17 (s, 1H), 3.94 (s, 3H); LRMS (EI): m/z calcd for [M+H]+ 293.93 found 294.1.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.43 mg
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
0.116 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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